Photo-Nazarov Electrocyclization vs. Norrish-Type Photochemistry
Upon near-UV photolysis (>300 nm), 1-cyclohexenyl phenyl ketone (CHPK) undergoes photo-Nazarov electrocyclization via a strained trans-cyclohexene primary photoproduct with a quantum yield of 0.36 in toluene–ethyl vinyl ether mixtures [1][2]. Even in neat ethyl vinyl ether, approximately 50% of the intermediate reverts to ground-state CHPK, while the remainder partitions between [4+2] adduct formation and cyclization [1]. In contrast, the saturated analog cyclohexyl phenyl ketone (CPK) does not undergo this electrocyclization pathway; its photochemistry proceeds via Norrish Type I α-cleavage or intramolecular hydrogen abstraction, yielding entirely different product distributions (e.g., 1-phenylhept-6-en-1-one and α-cyclohexyl benzyl alcohol) [3]. This mechanistic divergence means CHPK and CPK are not photochemically interchangeable—a critical consideration for laboratories designing photochemical synthetic sequences.
| Evidence Dimension | Primary photochemical reaction pathway and quantum yield |
|---|---|
| Target Compound Data | Photo-Nazarov electrocyclization via trans-isomer; quantum yield (Φ) = 0.36 for trans-isomer formation in toluene–EVE; approximately 50% reversion to ground state in neat EVE |
| Comparator Or Baseline | Cyclohexyl phenyl ketone (CPK): Norrish Type I cleavage or intramolecular hydrogen abstraction; no electrocyclization pathway reported |
| Quantified Difference | CHPK: Φ = 0.36 for trans-isomer formation; CPK: no measurable electrocyclization quantum yield (pathway absent) |
| Conditions | Near-UV photolysis (>300 nm); toluene–ethyl vinyl ether mixtures; acetonitrile vs. toluene polarity comparison |
Why This Matters
The presence of a quantifiable quantum yield (0.36) for the photo-Nazarov pathway provides a verifiable, literature-supported differentiation point for sourcing CHPK specifically when photo-electrocyclization is the intended synthetic step.
- [1] Gaber AE-AM, Heise I, Leitich J, Schaffner K. Photochemistry of 1-cyclohexenyl phenyl ketone in enol ether solvents. Trapping of the primary photoproduct by formation of [4+2] adducts in high yields. Journal of Photochemistry and Photobiology A: Chemistry. 1999;123(1-3):21-29. View Source
- [2] Leitich J, Heise I, Werner S, Krüger C, Schaffner K. The photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone revisited – Observation of intermediates. Journal of Photochemistry and Photobiology A: Chemistry. 1991;57(1-3):127-151. View Source
- [3] Yang N-C, Chiang W, Langan JR. Stereoselective Photochemical Reaction of Cyclohexyl Phenyl Ketone within Lyotropic Liquid Crystals Formed by Chiral Ionic Liquids. Conformational control of photochemical behavior. Tetrahedron. 2008;64(8):1918-1923; and J. Phys. Chem. A 2013 (onlinelibrary.wiley.com). View Source
